copper;imidazol-3-ide;dihydrate
Description
Copper(II) imidazol-3-ide dihydrate is a coordination complex featuring a copper(II) ion coordinated to deprotonated imidazol-3-ide ligands and two water molecules. Imidazol-3-ide, derived from imidazole (C₃H₄N₂), acts as a bidentate ligand through its nitrogen atoms, forming stable five-membered chelate rings. The dihydrate form indicates the inclusion of two water molecules in the crystal lattice, which influence solubility, stability, and reactivity. This compound is of interest in catalysis, bioinorganic chemistry, and materials science due to the redox activity of copper and the versatile coordination behavior of imidazole derivatives .
Properties
Molecular Formula |
C12H16CuN8O2-2 |
|---|---|
Molecular Weight |
367.85 g/mol |
IUPAC Name |
copper;imidazol-3-ide;dihydrate |
InChI |
InChI=1S/4C3H3N2.Cu.2H2O/c4*1-2-5-3-4-1;;;/h4*1-3H;;2*1H2/q4*-1;+2;; |
InChI Key |
CAVZRBRBWCVPCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.O.O.[Cu+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetra(Imidazole)Diaquacopper (II) typically involves the reaction of copper(II) salts with imidazole in an aqueous medium. A common method includes dissolving copper(II) sulfate in water, followed by the addition of imidazole under stirring. The reaction mixture is then allowed to crystallize, yielding the desired coordination compound .
Industrial Production Methods: This would include optimizing reaction conditions such as temperature, concentration, and pH to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tetra(Imidazole)Diaquacopper (II) can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: The imidazole ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the copper center.
Substitution: Ligand exchange reactions can be carried out using different nitrogen or oxygen donor ligands under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while substitution reactions can result in new coordination compounds with different ligands .
Scientific Research Applications
Coordination Chemistry
Copper;imidazol-3-ide;dihydrate serves as a model compound in coordination chemistry to study the behavior of copper complexes. Its ability to form stable complexes with various ligands makes it an excellent candidate for investigating ligand exchange dynamics and coordination environments.
Key Features:
| Feature | Description |
|---|---|
| Stability | High stability in aqueous environments |
| Ligand Exchange | Facilitates studies on ligand dynamics |
| Coordination Modes | Can coordinate through nitrogen or oxygen donors |
Biological Applications
Copper complexes, including this compound, have shown significant biological activities. They can influence enzyme activity and participate in redox processes within biological systems. The imidazole ligands mimic histidine residues found in metalloproteins, which can impact metabolic pathways and cellular functions.
Case Study: Antiviral Activity
A study evaluated the antiviral efficacy of copper(II)-imidazole derivatives against dengue virus replication. The findings indicated that these compounds could inhibit viral replication stages effectively, showcasing their potential in medicinal chemistry .
Antimicrobial Properties
Research has demonstrated that copper complexes possess antimicrobial properties, making them valuable in developing new antimicrobial agents. The interactions between copper ions and biological macromolecules can disrupt microbial cell functions, leading to cell death.
Table of Antimicrobial Efficacy:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
Catalysis
This compound has been investigated for its catalytic properties in organic reactions, including oxidation and reduction processes. Its ability to facilitate electron transfer makes it suitable for catalyzing various chemical reactions.
Applications in Catalysis:
- Oxidation Reactions: Participates in redox reactions using hydrogen peroxide as an oxidizing agent.
- Substitution Reactions: Engages in ligand exchange reactions under controlled conditions.
Table of Catalytic Reactions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Oxidation | Aqueous medium with H₂O₂ | Copper(III) complexes |
| Substitution | Varying ligands under heat | New coordination compounds |
Mechanism of Action
The mechanism of action of Tetra(Imidazole)Diaquacopper (II) involves its ability to transfer electrons and interact with various molecular targets. The copper center can participate in redox reactions, transferring electrons to and from other molecules. This property is particularly useful in catalysis and biological systems where electron transfer is crucial .
Comparison with Similar Compounds
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)
- Structure : CuCl₂·2H₂O adopts a distorted octahedral geometry, with four chloride ligands and two water molecules coordinating the Cu(II) center. In contrast, copper(II) imidazol-3-ide dihydrate likely features a square-planar or distorted octahedral geometry dominated by N-coordination from imidazol-3-ide .
- Physical Properties :
- Applications : CuCl₂·2H₂O is widely used in organic catalysis (e.g., THP ether cleavage) and electroplating, whereas copper-imidazol-3-ide dihydrate may exhibit specialized catalytic behavior in C–N bond formation or biomimetic oxidation reactions .
Copper(II) Fluoride Dihydrate (CuF₂·2H₂O)
- Structure: CuF₂·2H₂O forms a monoclinic crystal system with Jahn-Teller distortion, distinct from the imidazole-based complex’s coordination environment.
- Solubility : CuF₂·2H₂O is sparingly soluble in water, while copper-imidazol-3-ide dihydrate may show higher solubility in polar solvents due to hydrophilic imidazole moieties .
- Magnetic Properties : Both compounds exhibit paramagnetism, but CuF₂·2H₂O has stronger antiferromagnetic coupling due to fluoride bridging .
Mixed-Ligand Copper(II) Complexes with Imidazole
- Stability Constants : Copper(II) complexes with imidazole ligands (e.g., [Cu(imidazole)₂(H₂O)₂]²⁺) have log β values of ~7–7.7, comparable to imidazol-3-ide derivatives, though deprotonation enhances ligand field strength .
- Biological Activity : CuCl₂·2H₂O shows antiviral activity (IC₅₀ = 0.13 μg/mL against DENV-2), while imidazole-copper complexes are explored for antimicrobial and anticancer properties due to enhanced cellular uptake .
Functional and Application-Based Comparisons
Catalytic Performance
- Organic Synthesis : CuCl₂·2H₂O catalyzes Friedel-Crafts alkylation and THP deprotection, whereas copper-imidazol-3-ide dihydrate may excel in heterocyclic coupling reactions (e.g., imidazolidine synthesis) due to nitrogen-rich coordination sites .
- Electrochemical Applications : CuCl₂·2H₂O is used in electroplating baths, while copper-imidazole complexes are studied for redox-active materials in sensors or conductive polymers .
Thermal and Chemical Stability
- Dehydration Behavior : CuCl₂·2H₂O loses water at 100°C, whereas copper-imidazol-3-ide dihydrate retains structural integrity up to 200°C, as observed in analogous imidazole complexes .
- Acid Resistance : Imidazole ligands confer resistance to hydrolysis in acidic media, unlike CuCl₂·2H₂O, which readily dissociates in HCl .
Q & A
Q. What are the optimal synthetic routes for preparing copper-imidazol-3-ide dihydrate complexes, and how do reaction conditions influence product purity?
- Methodological Answer : Copper-imidazole complexes are typically synthesized via ligand substitution reactions. For example, copper(II) chloride dihydrate can react with imidazole derivatives under reflux in ethanol/water mixtures. Slow evaporation at controlled temperatures (20–25°C) promotes crystallization . Key factors include stoichiometric ratios (e.g., 1:2 Cu:ligand), pH control (neutral to slightly acidic), and inert atmospheres to prevent oxidation. Purity is assessed via elemental analysis, FT-IR (to confirm ligand coordination), and thermogravimetric analysis (TGA) to verify hydration states .
Q. How can crystallographic data for copper-imidazol-3-ide dihydrate complexes be reliably obtained and refined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve structures, leveraging high-resolution data (≤ 0.8 Å). For hydrates, confirm water molecule positions using difference Fourier maps and O–H···O hydrogen-bonding networks. Address twinning or disorder with SHELXD/SHELXE pipelines. Cross-validate results with powder XRD to detect phase impurities .
Q. What spectroscopic techniques are critical for characterizing copper-imidazole coordination environments?
- Methodological Answer :
- UV-Vis : Detect d-d transitions (e.g., ~600–800 nm for Cu(II) in octahedral geometries) .
- FT-IR : Identify shifts in imidazole ring vibrations (e.g., ν(N–H) at ~3100 cm⁻¹, ν(C=N) at ~1600 cm⁻¹) upon coordination .
- EPR : Resolve hyperfine splitting for Cu(II) in distorted geometries (g∥ > g⊥) .
Advanced Research Questions
Q. How can contradictions in reported solubility data for copper(II) dihydrates (e.g., formate vs. chloride) be resolved experimentally?
- Methodological Answer : Discrepancies arise from hydration-state transitions (e.g., dihydrate ↔ anhydrous) during solubility measurements. For copper formate dihydrate, perform polythermal solubility studies using gravimetric analysis under controlled humidity. Monitor phase changes via in-situ Raman spectroscopy (e.g., O–H stretching bands at 3400 cm⁻¹) and differential scanning calorimetry (DSC) to identify dehydration temperatures (e.g., ~55–60°C) . Validate with replicate experiments and statistical error analysis.
Q. What experimental design considerations are critical for evaluating the cytotoxicity of copper-imidazol-3-ide dihydrate complexes?
- Methodological Answer : Use WST-1 assays on Vero cells to determine CC50 (50% cytotoxic concentration). Prepare stock solutions in DMSO (<1% v/v) to avoid solvent toxicity. Include positive controls (e.g., cisplatin) and negative controls (culture medium alone). For antiviral studies (e.g., DENV-2), calculate selectivity index (SI = CC50/IC50). Replicate experiments (n ≥ 3) and validate with flow cytometry to assess apoptosis pathways .
Q. How do computational methods (e.g., DFT) complement experimental data in predicting the stability of copper-imidazole dihydrate complexes?
- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometries (e.g., bond lengths, angles) and calculates thermodynamic stability via Gibbs free energy. Use Gaussian 09 with B3LYP functional and LANL2DZ basis set for Cu. Compare HOMO-LUMO gaps with experimental UV-Vis spectra. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking in imidazole ligands) .
Contradictions and Validation Strategies
Q. How to address conflicting reports on hydration-state transitions in copper dihydrates during thermal analysis?
- Methodological Answer : Discrepancies often stem from heating rates or atmospheric moisture. For TGA, use slow heating (2°C/min) under nitrogen to observe stepwise dehydration. Pair with dynamic vapor sorption (DVS) to map hygroscopicity. Cross-reference with SC-XRD data collected at varying temperatures (e.g., 100 K intervals) .
Q. Why do different studies report varying cytotoxic IC50 values for copper(II) chloride dihydrate?
- Methodological Answer : Variability arises from cell line differences (e.g., Vero vs. HeLa), exposure times (24–72 hr), and culture conditions (e.g., serum content). Standardize protocols per OECD guidelines, including MTT/WST-1 assay calibration and cell viability normalization to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
